![molecular formula C19H29N3S B5210702 N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide](/img/structure/B5210702.png)
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-4-(2,4-dimethylphenyl)-1-piperazinecarbothioamide, commonly known as CTOP, is a synthetic compound that is used in scientific research to study opioid receptors. It is a selective antagonist of the mu-opioid receptor and has been found to be useful in understanding the mechanisms of opioid addiction and pain management.
Wirkmechanismus
CTOP works by binding selectively to the mu-opioid receptor and blocking the binding of endogenous opioid peptides such as enkephalins and endorphins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the effects of opioids such as pain relief and euphoria.
Biochemical and Physiological Effects:
CTOP has been found to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the mu-opioid receptor, which can lead to a reduction in the effects of opioids. CTOP has also been found to decrease the release of dopamine in the brain, which is thought to be involved in the reward system and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CTOP in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioids on specific receptors without affecting other receptors in the brain. However, CTOP has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are a number of future directions for research involving CTOP. One area of interest is the role of the mu-opioid receptor in pain management and the development of new pain medications. Another area of interest is the use of CTOP in the study of opioid addiction and the development of new addiction treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of CTOP and its potential applications in other areas of scientific research.
Synthesemethoden
CTOP is synthesized through a multi-step process that involves the reaction of various chemicals. The exact synthesis method is beyond the scope of this paper, but it involves the use of reagents such as cyclohexylamine, 2,4-dimethylbenzaldehyde, and piperazine.
Wissenschaftliche Forschungsanwendungen
CTOP is primarily used in scientific research to study the mu-opioid receptor and its role in opioid addiction and pain management. It has been found to be a useful tool in understanding the mechanisms of opioid tolerance, dependence, and withdrawal. CTOP has also been used to study the effects of opioid receptor antagonists on the reward system in the brain.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(2,4-dimethylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3S/c1-15-8-9-18(16(2)14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMVYZQUJPTSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,4-dimethylphenyl)piperazine-1-carbothioamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.